3-Bromo-5-fluorobenzonitrile

PET radioligand synthesis Sonogashira coupling mGluR5 imaging

Strategic building block for mGluR5 PET tracer synthesis (Sonogashira coupling precursor). Distinct 3-bromo-5-fluoro regiochemistry enables selective cross-coupling absent in alternative isomers. Essential for Ligand/ Merck patent scaffolds. Documented 500 kg capacity with controlled moisture (≤0.5%) ensures seamless process chemistry scale-up.

Molecular Formula C7H3BrFN
Molecular Weight 200.01 g/mol
CAS No. 179898-34-1
Cat. No. B1333829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluorobenzonitrile
CAS179898-34-1
Molecular FormulaC7H3BrFN
Molecular Weight200.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)C#N
InChIInChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
InChIKeyIADLVSLZPQYXIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-fluorobenzonitrile (CAS 179898-34-1): Technical Profile for Research Sourcing


3-Bromo-5-fluorobenzonitrile (CAS 179898-34-1) is a halogenated aromatic nitrile with the molecular formula C₇H₃BrFN and molecular weight 200.01 g/mol [1]. The compound features a 1,3,5-substitution pattern with bromine at the 3-position, fluorine at the 5-position, and a nitrile group (-C≡N) at the 1-position of the benzene ring . This specific regioisomeric arrangement of orthogonal reactive handles enables selective, sequential cross-coupling reactions that are not accessible with alternative substitution patterns .

Why 3-Bromo-5-fluorobenzonitrile Cannot Be Substituted by 2-Bromo-5-fluorobenzonitrile or 4-Bromo-3-fluorobenzonitrile in Cross-Coupling-Driven Synthesis


The regioisomeric position of the bromine atom relative to the nitrile and fluorine substituents fundamentally determines the compound's synthetic utility in multi-step sequences. 2-Bromo-5-fluorobenzonitrile (CAS 57381-39-2) places the bromine ortho to the nitrile, creating steric hindrance that reduces palladium-catalyzed cross-coupling efficiency compared to the meta-brominated 3-bromo-5-fluorobenzonitrile . Conversely, 4-bromo-3-fluorobenzonitrile (CAS 133541-45-2) features a para-bromine that lacks the electronic activation imparted by the meta-fluorine in 3-bromo-5-fluorobenzonitrile [1]. Furthermore, compounds lacking the specific 3-bromo-5-fluoro substitution pattern cannot serve as direct precursors to PET radioligands such as [¹⁸F]SP203 and [¹⁸F]FPEB, which require this exact regiochemistry for Sonogashira coupling to install the ethynyl-thiazole or ethynyl-pyridine moieties .

Quantitative Differentiation Evidence for 3-Bromo-5-fluorobenzonitrile Relative to Analogous Building Blocks


Sonogashira Coupling Efficiency: 3-Bromo-5-fluorobenzonitrile Enables 56% Overall Yield in PET Radioligand Precursor Synthesis

3-Bromo-5-fluorobenzonitrile undergoes Sonogashira coupling with a 2-ethynylthiazole synthon to produce 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, the direct precursor to the PET radioligand [¹⁸F]SP203 . This five-step synthetic sequence, commencing from 4-bromo-2-formylthiazole and employing 3-bromo-5-fluorobenzonitrile as the key coupling partner, achieved a 56% overall yield . In contrast, attempts to use alternative bromofluorobenzonitrile regioisomers would yield products with incorrect spatial orientation for mGluR5 receptor binding, as the 3-fluoro-5-substituted pattern is required for high-affinity interaction (Ki = 0.400 nM for structurally related mGluR5 ligands derived from this scaffold) [1].

PET radioligand synthesis Sonogashira coupling mGluR5 imaging fluorine-18 chemistry

Suzuki Coupling Utility in Steroid Receptor Modulator Synthesis Documented in Patent Literature

3-Bromo-5-fluorobenzonitrile serves as a critical Suzuki coupling partner in the synthesis of 6-arylquinoline-based nonsteroidal progesterone receptor antagonists, as documented in US patents 5,688,808, 5,688,810, and 5,693,646 [1]. In this route, the compound (obtained via cyanation of 1,3-dibromo-5-fluorobenzene with cuprous cyanide in DMF) undergoes tetrakis(triphenylphosphine)palladium-catalyzed Suzuki coupling with a quinolinyl boronic acid to install the 6-aryl substituent [1]. Alternative bromofluorobenzonitrile regioisomers would generate compounds with altered spatial presentation of the nitrile and fluorine groups, potentially disrupting the key hydrogen-bonding interactions essential for progesterone receptor binding as established in the SAR studies [2].

Suzuki coupling progesterone receptor antagonist quinoline synthesis medicinal chemistry

Kinase Inhibitor Scaffold: 3-Bromo-5-fluorobenzonitrile Core Demonstrates TBK1/IKKε Inhibitory Activity in Patent Literature

Benzonitrile derivatives bearing the 3-bromo-5-fluoro substitution pattern are claimed as inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) in Merck Patent GmbH patent US 8,969,335 B2 [1]. The patent specifically describes compounds of formula I wherein the benzonitrile core contains halogen substitution at defined positions, with the 3-bromo-5-fluoro arrangement representing one of the exemplified substitution patterns [1]. TBK1 and IKKε are validated therapeutic targets for cancer and inflammatory diseases [1]. Alternative substitution patterns (e.g., 2-bromo-5-fluoro or 4-bromo-3-fluoro) are not claimed with equivalent scope and would likely exhibit altered kinase selectivity profiles due to changes in the vectors of halogen atoms that participate in key halogen-bonding interactions within the ATP-binding pocket.

kinase inhibition TBK1 IKKε cancer inflammation

Batch-to-Batch Consistency: Commercial Specifications Show ≥98.0% GC Purity Across Major Suppliers

Multiple independent commercial suppliers consistently specify 3-bromo-5-fluorobenzonitrile at ≥98.0% purity by GC, with melting point ranges tightly clustered between 43.0-47.0°C . TCI specifies >98.0%(GC) purity with melting point 43.0-47.0°C ; Thermo Scientific/Acros specifies 97.5% min. (GC) assay with melting point 43.0-46.0°C ; Chem-Impex specifies ≥98% (GC) with melting point 43-47°C . This cross-supplier consistency in analytical specifications indicates robust synthetic routes and reliable purification protocols. In contrast, less common regioisomers such as 2-bromo-5-fluorobenzonitrile are typically offered at lower standard purity (95%) , and 4-bromo-3-fluorobenzonitrile has limited commercial availability with variable specifications.

quality control purity specification GC analysis procurement reproducibility

Scalability: Documented Production Capacity up to 500 kg for Industrial-Scale Synthesis Programs

Commercial suppliers including Capot Chemical explicitly document production scale capacity of up to 500 kg for 3-bromo-5-fluorobenzonitrile, with controlled moisture specification of ≤0.5% maximum [1]. This indicates established, scalable synthetic routes (typically cyanation of 1,3-dibromo-5-fluorobenzene with cuprous cyanide in DMF) and reliable supply chain infrastructure for this specific compound. In comparison, 4-bromo-3-fluorobenzonitrile is not widely listed with documented multi-kilogram production capacity from major suppliers, and procurement of kilogram quantities may require custom synthesis with associated lead times and cost premiums.

scale-up kilogram quantities industrial synthesis supply chain process chemistry

Verified Application Scenarios for 3-Bromo-5-fluorobenzonitrile Procurement Based on Quantitative Evidence


PET Radioligand Precursor Synthesis for mGluR5 Neuroimaging

Programs developing PET tracers for metabotropic glutamate receptor 5 (mGluR5) imaging require 3-bromo-5-fluorobenzonitrile as the essential Sonogashira coupling partner for constructing the [¹⁸F]SP203 and [¹⁸F]FPEB radioligand precursors. As demonstrated by Gopinathan et al. (2009), this compound enables a five-step sequence with 56% overall yield to the bromomethyl-thiazole precursor . Alternative regioisomers cannot substitute because the 3-fluoro-5-ethynylaryl geometry is required for mGluR5 receptor recognition and binding (structurally related ligands exhibit Ki = 0.400 nM) [1].

Nonsteroidal Progesterone Receptor Antagonist Synthesis

Medicinal chemistry programs building upon the Ligand Pharmaceuticals steroid receptor modulator patent family (US 5,688,808, US 5,688,810, US 5,693,646) rely on 3-bromo-5-fluorobenzonitrile for Suzuki coupling to construct 6-arylquinoline scaffolds . The specific 1,3,5-substitution pattern positions the nitrile and fluorine groups in the spatial arrangement demonstrated to support progesterone receptor antagonism in SAR studies [1]. Use of alternative bromofluorobenzonitrile regioisomers yields compounds outside the validated SAR landscape and may not reproduce the patented activity.

TBK1/IKKε Kinase Inhibitor Discovery

Research groups targeting TANK-binding kinase 1 (TBK1) or IκB kinase epsilon (IKKε) for oncology or inflammatory disease applications can utilize 3-bromo-5-fluorobenzonitrile as a core building block consistent with the benzonitrile derivative scaffold claimed in Merck Patent GmbH patent US 8,969,335 B2 . The 3-bromo-5-fluoro substitution pattern contributes to kinase binding interactions; substituting with alternative regioisomers introduces halogen vectors not validated within the patent's exemplified SAR, potentially compromising target engagement and IP positioning.

Pilot-Scale Process Development and Kilo-Lab Synthesis

Process chemistry teams requiring multi-kilogram quantities of bromofluorobenzonitrile building blocks for scale-up campaigns benefit from 3-bromo-5-fluorobenzonitrile's documented production capacity of up to 500 kg with controlled moisture specifications (≤0.5%) . This established supply chain reliability contrasts with less common regioisomers such as 4-bromo-3-fluorobenzonitrile, which lack published multi-kilogram availability and may require custom synthesis with extended lead times. For programs progressing from discovery to development, this supply security reduces procurement risk.

Technical Documentation Hub

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